

Reference Combination Data: BPR1J-340 + Vorinostat

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Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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The following table summarizes the key experimental findings for the combination of the FLT3 inhibitor BPR1J-340 and the HDAC inhibitor Vorinostat (SAHA) in FLT3-ITD+ AML models [1].

Aspect	Experimental Findings for BPR1J-340 + Vorinostat
Synergy Measurement	Strongly synergistic anti-leukemic effect; Combination Index (CI) < 1 in MOLM-13 cells (CI calculated using the method of Chou and Talalay).
Apoptosis Induction	Significant increase in cleavage of PARP and caspase-3 compared to single-agent treatment.
Proposed Molecular Mechanism	Downregulation of the anti-apoptotic protein Mcl-1.
In Vivo Efficacy	Pronounced tumor growth inhibition and regression in FLT3-ITD+ AML murine xenograft models was demonstrated for BPR1J-340 alone. The combination with vorinostat was not tested in vivo in the referenced study.

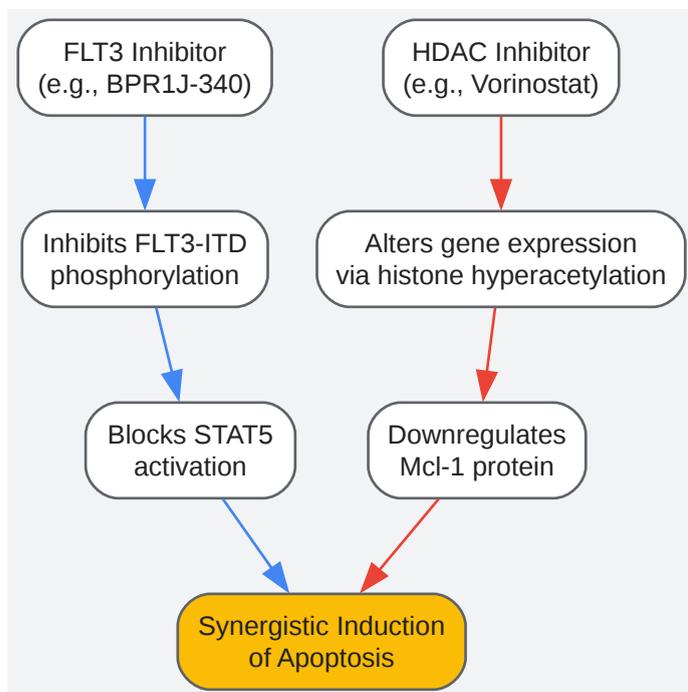
Detailed Experimental Protocols

The research on BPR1J-340 and vorinostat used standard preclinical methods to evaluate the combination's effects [1].

- **Cell Viability and Synergy Assay:** Cell viability was assessed using the MTS assay. The synergistic interaction was quantitatively analyzed by the **Combination Index (CI) method of Chou and Talalay** using CalcuSyn software. A CI of less than 1 indicates synergy [1].
- **Apoptosis Analysis:** Apoptosis was evaluated by **Western Blotting** for key markers, including the cleavage of poly ADP-ribose polymerase (PARP) and caspase-3 [1].
- **Protein Expression Analysis:** Changes in the levels of relevant proteins (e.g., Mcl-1) were also determined via **Western Blotting** [1].

Mechanism of Action and Signaling Pathways

The synergistic effect between a FLT3 inhibitor like BPR1J-340 and vorinostat arises from the simultaneous targeting of critical survival and death pathways in leukemia cells. The following diagram illustrates the proposed mechanism based on the study [1].



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The diagram shows that the FLT3 inhibitor blocks proliferation signals, while the HDAC inhibitor promotes a cellular environment prone to death, with **Mcl-1 downregulation** being a key converging point for synergy.

[1].

How to Proceed with Information on BPR1J-097

Since specific data on **BPR1J-097** was not located, here are suggestions for finding the information you need:

- **Verify the Compound Identifier:** Double-check the compound number "**BPR1J-097**". The closely related "BPR1J-340" is well-published, and the number difference may be a simple typo.
- **Search Scientific Databases Directly:** Use specialized platforms like **PubMed**, **Google Scholar**, or **SciFinder**. Search with terms like "**BPR1J-097** FLT3 inhibitor" or "**BPR1J-097** vorinostat combination".
- **Investigate the Source Literature:** Look for other research publications from the same institutions and authors that discovered BPR1J-340 (e.g., the National Health Research Institutes in Taiwan). They may have published subsequent work on newer analogs like **BPR1J-097**.
- **Check Patent Filings:** Information on early-stage compounds is often disclosed in patent applications before appearing in peer-reviewed journals.

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References

1. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [journals.plos.org]

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